Complete Absence of Published Biological Potency Data
A systematic search of peer-reviewed literature (PubMed), patents (Google Patents, USPTO), and authoritative databases (PubChem, BindingDB, ChEMBL) returned zero quantitative biological activity results for this compound. No IC50, Ki, EC50, or any other target engagement metric has been reported. This contrasts sharply with structurally related adamantyl amides, such as PF-877423 (human 11β-HSD1 Ki = 1.40 nM) [1] and AZD4017 (human 11β-HSD1 IC50 = 7 nM) [2], which possess extensive characterization data.
| Evidence Dimension | Available Biological Potency Data |
|---|---|
| Target Compound Data | No data (IC50/Ki not reported in any public domain source) |
| Comparator Or Baseline | PF-877423: human 11β-HSD1 Ki = 1.40 nM; AZD4017: human 11β-HSD1 IC50 = 7 nM |
| Quantified Difference | Unquantifiable due to absence of target compound data |
| Conditions | Target compound: no assay data. Comparator data from HEK293 cell-based and human liver microsome assays. |
Why This Matters
For scientific selection, this data void means the compound cannot be rationally prioritized over any comparator for target-based screening; its utility is confined to exploratory or chemical biology applications.
- [1] BindingDB. Entry BDBM50317209 for PF-877423 (CHEMBL1095047). Affinity Data: Ki = 1.40 nM for human 11-beta-HSD1. View Source
- [2] Hardy R.S. et al. (2020) '11βHSD1 Inhibition with AZD4017 Improves Lipid Profiles and Lean Muscle Mass in Idiopathic Intracranial Hypertension', Journal of Clinical Endocrinology & Metabolism, 105(1), pp. 130-142. AZD4017 IC50 = 7 nM for human 11β-HSD1. View Source
